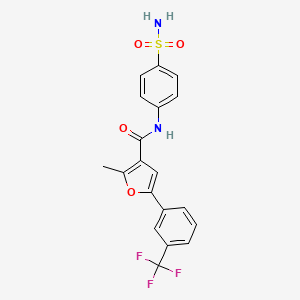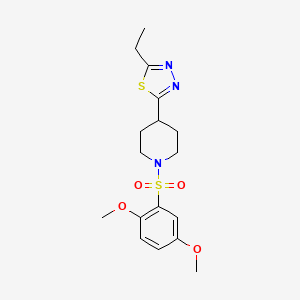![molecular formula C6H7N3O B2700138 (NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine CAS No. 2230011-85-3](/img/structure/B2700138.png)
(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in a variety of fields, including biochemistry and pharmacology. In
Applications De Recherche Scientifique
Neurochemistry and Neurotoxicity Research
Although the specific compound (NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine itself was not directly referenced, research on hydroxylamine derivatives has shown significant interest in neurochemistry and neurotoxicity. For instance, studies on MDMA, a compound with a similar concern for neurotoxicity, provide insights into the neurochemical effects and potential neurotoxic consequences of psychoactive substances. Such investigations contribute to understanding the complex interactions between chemical compounds and neurological pathways, emphasizing the need for safety and efficacy assessments in psychoactive substance use (McKenna & Peroutka, 1990).
Biological Activity of Hydroxylamine
Hydroxylamine, a core structure related to this compound, exhibits a range of biological activities. Its role as a mutagen in vitro and its carcinostatic activity against certain tumors highlight the dual nature of its biochemical interactions. Understanding these activities can guide the development of novel therapeutic agents, providing a basis for the safe and effective use of hydroxylamine derivatives in medicine (Gross, 1985).
Chelation Therapy and Metal Binding
Research on hydroxypyridinone complexes, closely related to the hydroxylamine derivatives, outlines their potential in chelation therapy, particularly for metal poisoning and overload conditions. These compounds' ability to efficiently chelate metals like aluminium and iron has medical applications in treating conditions like hemochromatosis and aluminium toxicity, suggesting a promising area for further exploration and development (Santos, 2002).
Antioxidant and Anti-inflammatory Properties
The exploration of phenolamides, including hydroxycinnamic acid amides akin to hydroxylamine structures, reveals significant antioxidant and anti-inflammatory properties. These findings underscore the potential for developing dietary supplements or therapeutic agents that leverage these bioactivities to mitigate oxidative stress and inflammation, contributing to the prevention and management of chronic diseases (Wang, Snooks, & Sang, 2020).
Pharmacological and Therapeutic Potential
Hydroxypyranone and hydroxypyridinone derivatives, by extension relating to this compound, have shown a broad spectrum of pharmacological activities. Their roles in antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects highlight the versatility and therapeutic potential of these compounds. This diversity underscores the importance of continued research into these compounds to harness their full potential for various medical applications (He, Fan, Peng, & Wang, 2021).
Propriétés
IUPAC Name |
(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-2-3-6(4-7-10)9-8-5/h2-4,10H,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOQPSOOMMSFEB-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Oxolan-2-ylmethyl)[4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]amine](/img/structure/B2700058.png)
![Methyl[3-(methylsulfanyl)propyl]amine](/img/structure/B2700060.png)


![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2700065.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2700067.png)
![4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]thiomorpholine](/img/structure/B2700068.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2700069.png)


![2-chloro-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2700073.png)

![N-(3-acetamidophenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2700075.png)